Molecular Weight & Lipophilicity (XLogP3) Comparison vs. 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile
Compared to its 3-carbonitrile analog (CAS 120289-88-5), the target compound exhibits a higher molecular weight (289.35 vs. 242.30 g/mol) and a higher computed lipophilicity (XLogP3 3.7 vs. 3.2), as reported in PubChem [1][2]. This difference in lipophilicity and size can influence membrane permeability, solubility, and non-specific protein binding, making the ester a better candidate for projects where increased lipophilicity is desired for target engagement.
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 289.35 g/mol; XLogP3: 3.7 |
| Comparator Or Baseline | 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile (CAS 120289-88-5): MW: 242.30 g/mol; XLogP3: 3.2 |
| Quantified Difference | MW increase of 47.05 g/mol (19.4% higher); XLogP3 increase of 0.5 log units. |
| Conditions | Computed properties from PubChem (PubChem release 2025.09.15). |
Why This Matters
This quantified difference allows scientists to select the ester analog when a higher molecular weight and increased lipophilicity are required to modulate pharmacokinetic properties or match a specific target binding pocket.
- [1] PubChem Compound Summary for CID 14362246, Ethyl 5-acetyl-2-amino-4-phenylthiophene-3-carboxylate. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 14222609, 5-Acetyl-2-amino-4-phenylthiophene-3-carbonitrile. National Center for Biotechnology Information. View Source
